REACTION_CXSMILES
|
[OH-].[K+].Cl.[NH2:4][CH2:5][CH2:6][SH:7].Br[CH:9]([CH2:15][CH2:16][CH2:17][CH3:18])[C:10](OCC)=[O:11]>C(O)C>[CH2:15]([CH:9]1[S:7][CH2:6][CH2:5][NH:4][C:10]1=[O:11])[CH2:16][CH2:17][CH3:18] |f:0.1,2.3|
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Name
|
|
Quantity
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56 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
56.6 g
|
Type
|
reactant
|
Smiles
|
Cl.NCCS
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
111.5 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
When the exothermic reaction
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Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
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Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1C(NCCS1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |